Alw-II-41-27
Overview
Description
ALW-II-41-27 is an Eph receptor tyrosine kinase inhibitor . It has been shown to decrease both survival and proliferation of erlotinib-resistant tumor cells and inhibit tumor growth in vivo . It is a potent inhibitor of EPH family kinases, with an IC50 value of 11 nM to EPHA2 .
Synthesis Analysis
ALW-II-41-27 is an RG-25 (RG25) structural analog that exhibits enhanced type II kinase inhibitor activity against ephrin type-A receptor 2/EphA2/ECK (IC50 = 11 nM vs 770 nM with NG25) by targeting the ATP-binding pocket and an allosteric site next to the “DFG” motif .Molecular Structure Analysis
The chemical formula of ALW-II-41-27 is C32H32F3N5O2S. Its exact mass is 607.22 and its molecular weight is 607.696 .Chemical Reactions Analysis
ALW-II-41-27 inhibits Ba/F3 cells transformed with Tel fusions of EphA3, Kit, Fms, KDR, FLT1, FGR, Src, Lyn, Bmx, and Bcr-Abl with an EC50 below 500 nM . It also exhibits cross-reactivity with Bcr-Abl and inhibits b-raf, CSF1R, DDR1, DDR2, EphA2, EphA5, EphA8, EphB1, EphB2, EphB3, Frk, Kit, Lck, p38α, p38β, PDGFRα, PDGFRβ, and Raf1 .Physical And Chemical Properties Analysis
ALW-II-41-27 is an RG-25 (RG25) structural analog that exhibits enhanced type II kinase inhibitor activity against ephrin type-A receptor 2/EphA2/ECK (IC50 = 11 nM vs 770 nM with NG25) by targeting the ATP-binding pocket and an allosteric site next to the “DFG” motif .Scientific Research Applications
1. Application in Cervical Cancer Research
- Summary of the Application: ALW-II-41-27, an EphA2 inhibitor, has been found to inhibit the proliferation, migration, and invasion of cervical cancer cells .
- Methods of Application: The study involved the use of reverse transcription-quantitative PCR and western blotting analyses to indicate an upregulation of EphA2 expression in cervical cancer cell lines (HeLa and CaSki). MTT and colony formation assays were used to indicate that ALW-II-41-27 inhibited cell proliferation .
- Results or Outcomes: The study found that ALW-II-41-27 inhibited cervical cancer cell proliferation, migration, and invasion by blocking the RhoA/ROCK pathway .
2. Application in Lung Cancer Research
- Summary of the Application: ALW-II-41-27 has been found to overcome acquired resistance to EGFR kinase inhibitors in lung cancer .
- Methods of Application: The study involved the use of various molecular and cellular pathobiology techniques to investigate the role of EPHA2 in the maintenance of cell survival of TKI-resistant, EGFR-mutant lung cancer .
- Results or Outcomes: The study found that loss of EPHA2 reduced the viability of erlotinib-resistant tumor cells harboring EGFR T790M mutations in vitro and inhibited tumor growth and progression in an inducible EGFR L858R+T790M-mutant lung cancer model in vivo .
3. Application in Non-Small Cell Lung Cancers (NSCLCs)
- Summary of the Application: ALW-II-41-27 has been found to inhibit the growth of H358 tumors in NSCLCs .
- Methods of Application: The study involved the use of intraperitoneal injection with ALW-II-41-27 at a dose of 15 mg/kg twice daily for 14 days .
- Results or Outcomes: The study found that ALW-II-41-27 significantly increased the apoptosis of tumors compared with the vehicle alone or NG-25 .
4. Application in Melanoma Research
- Summary of the Application: ALW-II-41-27 has been found to inhibit the growth of A375 melanoma .
- Methods of Application: The study involved the use of intraperitoneal injection with ALW-II-41-27 at a dose of 15-30 mg/kg twice daily .
- Results or Outcomes: The study found that ALW-II-41-27 effectively suppressed EphA2-dependent cancer survival in vitro and inhibited xenograft tumor growth in mice in vivo .
5. Application in EphA2-Dependent Cancer Survival
- Summary of the Application: ALW-II-41-27 has been found to suppress EphA2-dependent cancer survival .
- Methods of Application: The study involved the use of ALW-II-41-27 in vitro at a concentration of 0.1-1 μM for 72 hours .
- Results or Outcomes: The study found that ALW-II-41-27 effectively suppressed EphA2-dependent cancer survival in vitro .
6. Application in Pneumocystis Carinii Research
- Summary of the Application: ALW-II-41-27 has been found to inhibit macrophage pro-inflammatory signaling responses to Pneumocystis carinii β-glucans .
- Methods of Application: The study involved the use of ALW-II-41-27 in vitro and in vivo. In vitro, ALW-II-41-27 was administrated via intraperitoneal to mice prior to the administration of highly proinflammatory Saccharomyces cerevisiae β-glucans in the lung .
- Results or Outcomes: The study found that a significant reduction in TNF-alpha release was noted in the ALW-II-41-27 pre-treated group. The data suggest that targeting host lung macrophage activation via EphA2 receptor-fungal β-glucans interactions with ALW-II-41-27 might be an attractive and viable strategy to reduce detrimental lung inflammation associated with Pneumocystis jirovecii pneumonia (PJP) .
Safety And Hazards
ALW-II-41-27 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Inhalation, contact with eyes and skin, dust and aerosol formation should be avoided .
properties
IUPAC Name |
N-[5-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]-2-methylphenyl]-5-thiophen-2-ylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32F3N5O2S/c1-3-39-10-12-40(13-11-39)20-23-8-9-26(17-27(23)32(33,34)35)37-30(41)22-7-6-21(2)28(16-22)38-31(42)25-15-24(18-36-19-25)29-5-4-14-43-29/h4-9,14-19H,3,10-13,20H2,1-2H3,(H,37,41)(H,38,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWXBDQAYLPMIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32F3N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655254 | |
Record name | N-[5-({4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)-2-methylphenyl]-5-(thiophen-2-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alw-II-41-27 | |
CAS RN |
1186206-79-0 | |
Record name | N-[5-({4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)-2-methylphenyl]-5-(thiophen-2-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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